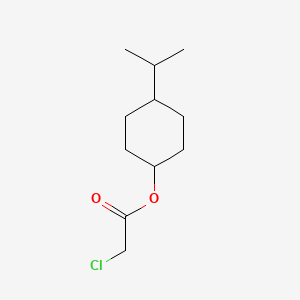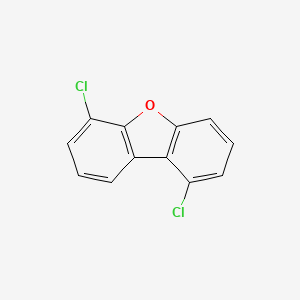
1,6-Dichlorodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dichlorodibenzofuran is a chlorinated derivative of dibenzofuran, belonging to the family of polychlorinated dibenzofurans (PCDFs). These compounds are known for their environmental persistence and potential toxicity. The molecular formula of this compound is C12H6Cl2O, and it has a molecular mass of 237.08 g/mol .
Preparation Methods
1,6-Dichlorodibenzofuran can be synthesized through various methods, including:
Pyrolysis or Incineration: This involves the pyrolysis or incineration of chlorine-containing products such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs) at temperatures below 1200°C.
Chlorination Reactions: Chlorination of dibenzofuran under controlled conditions can yield this compound.
Chemical Reactions Analysis
1,6-Dichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Dichlorodibenzofuran has several scientific research applications, including:
Environmental Studies: It is studied for its persistence and toxicity in the environment, particularly in soil and water contamination.
Biodegradation Research: Research focuses on the bacterial degradation of this compound and its potential for bioremediation.
Toxicology: It is used in toxicological studies to understand its effects on living organisms and its potential health risks.
Mechanism of Action
1,6-Dichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of various genes involved in xenobiotic metabolism .
Comparison with Similar Compounds
1,6-Dichlorodibenzofuran is part of the broader family of polychlorinated dibenzofurans (PCDFs), which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:
- 1,2-Dichlorodibenzofuran
- 1,3-Dichlorodibenzofuran
- 1,4-Dichlorodibenzofuran
- 1,7-Dichlorodibenzofuran
- 1,8-Dichlorodibenzofuran
Compared to these compounds, this compound is unique in its specific chlorine substitution pattern, which influences its chemical properties and reactivity.
Properties
CAS No. |
74992-97-5 |
|---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
1,6-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H |
InChI Key |
JRSRWACZUFLWKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



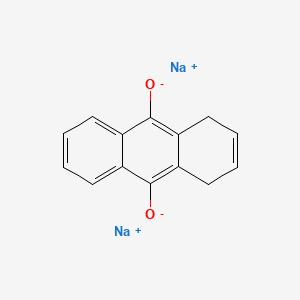
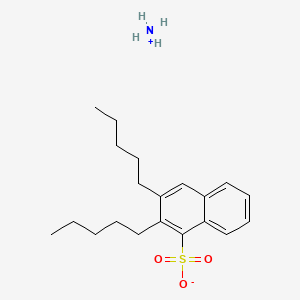
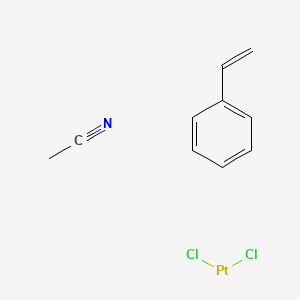
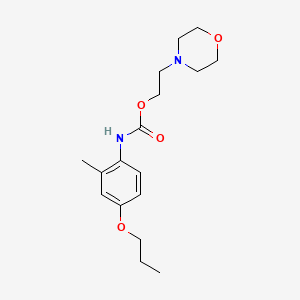
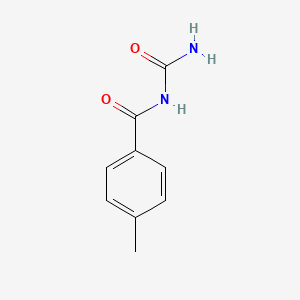

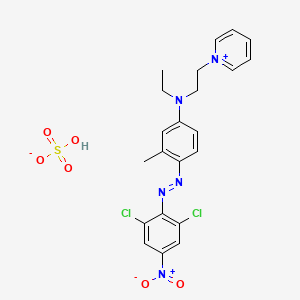
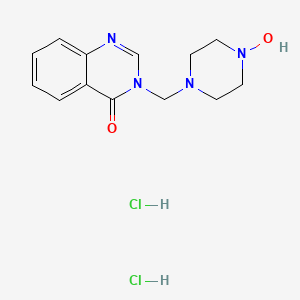
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)

